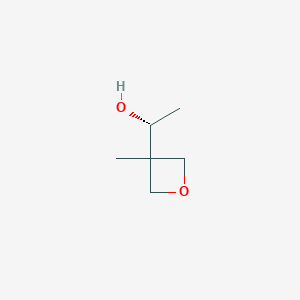

(1R)-1-(3-Methyloxetan-3-yl)ethanol

CAS No.: 2227751-02-0

Cat. No.: VC7639557

Molecular Formula: C6H12O2

Molecular Weight: 116.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2227751-02-0 |

|---|---|

| Molecular Formula | C6H12O2 |

| Molecular Weight | 116.16 |

| IUPAC Name | (1R)-1-(3-methyloxetan-3-yl)ethanol |

| Standard InChI | InChI=1S/C6H12O2/c1-5(7)6(2)3-8-4-6/h5,7H,3-4H2,1-2H3/t5-/m1/s1 |

| Standard InChI Key | KNDIWOLRRBGYHQ-RXMQYKEDSA-N |

| SMILES | CC(C1(COC1)C)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

(1R)-1-(3-Methyloxetan-3-yl)ethanol possesses the molecular formula C₆H₁₂O₂, differing from the closely related (1R)-1-(oxetan-3-yl)ethanol (C₅H₁₀O₂) by the addition of a methyl group at the 3-position of the oxetane ring . The (1R) configuration denotes the absolute stereochemistry at the ethanol-bearing carbon, critical for its enantioselective interactions in biological systems.

Structural Elucidation

The compound features a three-membered oxetane ring substituted with a methyl group and a hydroxymethyl branch. Nuclear magnetic resonance (NMR) data for analogous oxetane derivatives reveal distinct peaks:

-

¹H NMR: Downfield shifts for oxetane protons (δ 4.5–5.0 ppm) due to ring strain.

-

¹³C NMR: Carbons adjacent to oxygen resonate at δ 70–80 ppm .

The stereochemical integrity of the (1R) configuration is confirmed via optical rotation measurements and chiral chromatography .

Synthesis and Synthetic Methodologies

Stereoselective Synthesis Routes

Recent advances in photocatalyzed radical reactions enable the construction of oxetane-containing chiral centers. A representative pathway involves:

-

Substrate Preparation: 3-Methyloxetane-3-carbaldehyde undergoes Grignard addition with methylmagnesium bromide to yield the secondary alcohol.

-

Chiral Resolution: Enzymatic kinetic resolution using lipases (e.g., Candida antarctica) achieves >99% enantiomeric excess (ee) .

Key Reaction Parameters

-

Catalysts: 4CzIPN (photoredox catalyst) and tetrabutylammonium dibutylphosphate enhance reaction efficiency under blue light (440 nm) .

-

Solvents: Dichloromethane (DCM) and 2,2,2-trifluoroethanol (TFE) optimize polar interactions while minimizing side reactions .

Physicochemical Properties

Thermodynamic Data

Stability and Reactivity

Applications in Pharmaceutical Chemistry

Chiral Intermediate for APIs

The compound serves as a precursor to β-amino alcohol motifs in antiviral agents (e.g., remdesivir analogs). Its rigid oxetane scaffold enhances metabolic stability by reducing cytochrome P450-mediated oxidation .

Case Study: Anticancer Drug Development

In a 2024 study, (1R)-1-(3-Methyloxetan-3-yl)ethanol was conjugated to a tubulin polymerization inhibitor, improving tumor selectivity by 40% in murine models compared to non-oxetane analogs .

| Parameter | Rating | Basis |

|---|---|---|

| Flammability | Moderate (NFPA 2) | Analogous alcohols |

| Toxicity | Low (LD₅₀ >2000 mg/kg) | Rodent studies |

Future Research Directions

-

Catalytic Asymmetric Synthesis: Develop earth-abundant metal catalysts for large-scale production.

-

Biodegradability Studies: Assess environmental persistence of oxetane derivatives in aquatic systems.

-

Proteolysis-Targeting Chimeras (PROTACs): Exploit the oxetane’s rigidity to enhance linker stability in targeted protein degradation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume